2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0985757
InChI:
InChI=1S/C16H25N7O3/c1-5-25-13-8-11(9-18-23-15(17)20-21-22-23)6-7-12(13)26-10-14(24)19-16(2,3)4/h6-8,18H,5,9-10H2,1-4H3,(H,19,24)(H2,17,20,22)
SMILES:
CCOC1=C(C=CC(=C1)CNN2C(=NN=N2)N)OCC(=O)NC(C)(C)C
Molecular Formula:
C16H25N7O3
Molecular Weight:
363.42 g/mol
2-(4-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-ethoxyphenoxy)-N-(tert-butyl)acetamide
CAS No.:
Cat. No.: VC0985757
Molecular Formula: C16H25N7O3
Molecular Weight: 363.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N7O3 |
|---|---|
| Molecular Weight | 363.42 g/mol |
| IUPAC Name | 2-[4-[[(5-aminotetrazol-1-yl)amino]methyl]-2-ethoxyphenoxy]-N-tert-butylacetamide |
| Standard InChI | InChI=1S/C16H25N7O3/c1-5-25-13-8-11(9-18-23-15(17)20-21-22-23)6-7-12(13)26-10-14(24)19-16(2,3)4/h6-8,18H,5,9-10H2,1-4H3,(H,19,24)(H2,17,20,22) |
| Standard InChI Key | HAJKCHWPCJCFQF-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)CNN2C(=NN=N2)N)OCC(=O)NC(C)(C)C |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CNN2C(=NN=N2)N)OCC(=O)NC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator